molecular formula C9H4ClF3N2O B6311301 2-(Trifluoromethyl)imidazo[1,2-a]pyridine-3-carbonyl chloride CAS No. 2088945-50-8

2-(Trifluoromethyl)imidazo[1,2-a]pyridine-3-carbonyl chloride

Cat. No.: B6311301
CAS No.: 2088945-50-8
M. Wt: 248.59 g/mol
InChI Key: HVBATALEAXOHHS-UHFFFAOYSA-N
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Description

2-(Trifluoromethyl)imidazo[1,2-a]pyridine-3-carbonyl chloride is a heterocyclic compound that features a trifluoromethyl group attached to an imidazo[1,2-a]pyridine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Trifluoromethyl)imidazo[1,2-a]pyridine-3-carbonyl chloride typically involves the functionalization of the imidazo[1,2-a]pyridine scaffold. One common method includes the trifluoromethylation of imidazo[1,2-a]pyridine derivatives using electrophilic trifluoromethylating reagents under mild conditions . Another approach involves the use of visible-light-promoted reactions to achieve the desired trifluoromethylation .

Industrial Production Methods

Industrial production methods for this compound may involve the optimization of reaction conditions to ensure high yield and purity. This can include the use of advanced catalysts and reaction setups to facilitate the trifluoromethylation process efficiently.

Chemical Reactions Analysis

Types of Reactions

2-(Trifluoromethyl)imidazo[1,2-a]pyridine-3-carbonyl chloride can undergo various chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the carbonyl chloride group.

    Oxidation and Reduction: The imidazo[1,2-a]pyridine core can undergo oxidation and reduction reactions, altering its electronic properties and reactivity.

Common Reagents and Conditions

Common reagents used in these reactions include electrophilic trifluoromethylating agents, oxidizing agents, and reducing agents. Reaction conditions often involve mild temperatures and the presence of catalysts to facilitate the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, trifluoromethylation reactions yield trifluoromethylated imidazo[1,2-a]pyridine derivatives, which can be further functionalized for various applications .

Scientific Research Applications

2-(Trifluoromethyl)imidazo[1,2-a]pyridine-3-carbonyl chloride has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 2-(Trifluoromethyl)imidazo[1,2-a]pyridine-3-carbonyl chloride involves its interaction with molecular targets and pathways within biological systems. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, allowing it to interact with specific enzymes and receptors. This interaction can modulate various biochemical pathways, leading to the desired therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

    2-(Trifluoromethyl)imidazo[1,2-a]pyridine: Lacks the carbonyl chloride group but shares the trifluoromethylated imidazo[1,2-a]pyridine core.

    2-(Trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxylic acid: Contains a carboxylic acid group instead of the carbonyl chloride group.

Uniqueness

2-(Trifluoromethyl)imidazo[1,2-a]pyridine-3-carbonyl chloride is unique due to the presence of both the trifluoromethyl and carbonyl chloride groups.

Properties

IUPAC Name

2-(trifluoromethyl)imidazo[1,2-a]pyridine-3-carbonyl chloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H4ClF3N2O/c10-8(16)6-7(9(11,12)13)14-5-3-1-2-4-15(5)6/h1-4H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVBATALEAXOHHS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NC(=C(N2C=C1)C(=O)Cl)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H4ClF3N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.59 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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